molecular formula C10H12IN B1464611 N-cyclobutyl-2-iodoaniline CAS No. 1249342-85-5

N-cyclobutyl-2-iodoaniline

Cat. No.: B1464611
CAS No.: 1249342-85-5
M. Wt: 273.11 g/mol
InChI Key: MIUUQGQJJOSLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Appearance : It exists as a white powder .

Synthesis Analysis

N-cyclobutyl-2-iodoaniline can be synthesized via various methods. One practical route involves the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen . Further exploration of synthetic pathways is warranted.

Scientific Research Applications

Polymer-Conjugated Auger Electron Emitter for Targeted Cancer Therapy

Research has demonstrated the development of a polymer-conjugated Auger electron emitter system for targeted cancer therapy. This system, which includes an ellipticine derivative-bound iodine-125 attached to hydrazide moieties of poly[N-(2-hydroxypropyl)methacrylamide], showcases a multistage organelle targeting approach. This approach includes tumor tissue targeting via the EPR effect, pH-controlled release in tumor tissue or endosomes, and direct DNA targeting in the cell nucleus. This system minimizes the radiation burden on healthy tissues by ensuring that the potent ionizing radiation (Auger electrons) is effectively utilized within the very short range it operates, thus enhancing the therapeutic efficacy against cancer cells (Sedláček et al., 2011).

Nickel-Catalyzed Cyclization for Quinoline Derivatives

Another significant application of compounds related to N-cyclobutyl-2-iodoaniline is found in the synthesis of quinoline derivatives through nickel-catalyzed cyclization. This efficient and convenient method utilizes 2-iodoanilines with alkynyl aryl ketones, providing a versatile route for the synthesis of naturally occurring quinoline derivatives. The regiochemistry of the products suggests a pathway via the formation of o-aminochalcone, highlighting a valuable synthetic approach in organic chemistry (Korivi & Cheng, 2006).

Properties

IUPAC Name

N-cyclobutyl-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUUQGQJJOSLGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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